[3-(Azidomethyl)oxetan-3-yl]methanol

Energetic materials Hyperbranched polymers Cationic ring-opening polymerization

[3-(Azidomethyl)oxetan-3-yl]methanol (CAS 160446-27-5; synonym: 3-azidomethyl-3-hydroxymethyloxetane) is a C5H9N3O2 oxetane monomer bearing one azidomethyl and one hydroxymethyl substituent at the 3-position. This compound belongs to the class of energetic oxetane monomers originally developed for azido-polymer binders in solid propellants.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS No. 160446-27-5
Cat. No. B3379484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Azidomethyl)oxetan-3-yl]methanol
CAS160446-27-5
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1C(CO1)(CN=[N+]=[N-])CO
InChIInChI=1S/C5H9N3O2/c6-8-7-1-5(2-9)3-10-4-5/h9H,1-4H2
InChIKeyOTJWFWCWFLRTOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Azidomethyl)oxetan-3-yl]methanol – Technical Baseline for Energetic Monomer Procurement and AB2 Polymer Research


[3-(Azidomethyl)oxetan-3-yl]methanol (CAS 160446-27-5; synonym: 3-azidomethyl-3-hydroxymethyloxetane) is a C5H9N3O2 oxetane monomer bearing one azidomethyl and one hydroxymethyl substituent at the 3-position [1]. This compound belongs to the class of energetic oxetane monomers originally developed for azido-polymer binders in solid propellants [2]. Its defining structural feature is the AB2 substitution pattern, which distinguishes it from the more common A2-type monomer 3,3-bis(azidomethyl)oxetane (BAMO) and the AB-type monomer 3-azidomethyl-3-methyloxetane (AMMO). The compound serves both as a direct monomer for hyperbranched polyether synthesis and as a versatile intermediate for preparing nitrate, tetrazole, and other energetic derivatives through the reactive hydroxymethyl handle.

AB2 monomer architecture supports hyperbranched polyether synthesis without cross-linkers.
Hydroxymethyl handle enables derivatization to nitrate, tetrazole, and energetic heterocycles.
Reported narrow PDI in cationic ring-opening polymerization supports controlled architecture.

Why [3-(Azidomethyl)oxetan-3-yl]methanol Cannot Be Replaced by Generic Azido-Oxetane Monomers


The three primary energetic oxetane monomers—BAMO (A2), AMMO (AB), and [3-(azidomethyl)oxetan-3-yl]methanol (AB2)—are not functionally interchangeable despite sharing the oxetane-azidomethyl scaffold. BAMO contains two azidomethyl groups and produces linear homopolymers with high crystallinity and poor chain flexibility [1]. AMMO carries one azidomethyl and one inert methyl group, yielding linear, non-crystallizable soft segments. In contrast, [3-(azidomethyl)oxetan-3-yl]methanol uniquely provides an AB2 architecture: the azidomethyl group supplies energetic content while the free hydroxymethyl group acts as a second reactive site during cationic ring-opening polymerization, enabling hyperbranched topology that cannot be achieved with A2 or AB monomers. Any procurement decision that treats these azido-oxetanes as drop-in substitutes will fundamentally alter polymer architecture, thermal properties, sensitivity, and combustion performance.

Attribute
[3-(Azidomethyl)oxetan-3-yl]methanol
BAMO / AMMO
Polymer architecture
Hyperbranched (AB2)
Linear only (A2 or AB)
Hydroxyl functionality
Available for derivatization
Not available
Thermal behavior context
Reported lower Tg
Higher Tg typical
Molecular weight control
Reported narrow PDI
Often broader distribution

Head-to-Head Quantitative Evidence: [3-(Azidomethyl)oxetan-3-yl]methanol vs. Closest Oxetane Monomer Analogs


AB2 Monomer Architecture Uniquely Enables Hyperbranched Polymer Topology Without Cross-Linkers

[3-(Azidomethyl)oxetan-3-yl]methanol is the only commercially accessible azido-oxetane monomer that is intrinsically an AB2-type monomer. The oxetane ring (A) can undergo cationic ring-opening polymerization, while the azidomethyl (B1) and hydroxymethyl (B2) groups provide two distinct reactive termini per monomer unit [1]. By contrast, BAMO is an A2 monomer (two identical azidomethyl groups) and AMMO is an AB monomer (azidomethyl plus non-reactive methyl), both of which exclusively yield linear polymers when homopolymerized. Hyperbranched topology from AB2 monomers confers fundamentally different melt rheology, solubility, and end-group density that cannot be replicated by post-polymerization cross-linking of linear chains [1].

Monomer architecture
Class-level inference
AB2 (self-hyperbranching)
vs. A2/AB (linear only)
Reported architecture classification supports hyperbranched topology selection.
Binary architectural choice determines polymer topology; cannot be replicated by linear chains.
Energetic materials Hyperbranched polymers Cationic ring-opening polymerization

HBPAMHMO Exhibits a 10 °C Lower Glass Transition Temperature Than Linear PAMMO

Hyperbranched poly-3-azidomethyl-3-hydroxymethyl oxetane (HBPAMHMO), derived from the target monomer, displays a glass transition temperature (Tg) of −54 °C, as measured by differential scanning calorimetry. The closest linear analogue, poly(3-azidomethyl-3-methyloxetane) (PAMMO), exhibits a Tg of −44 °C under comparable measurement conditions [1]. This 10 °C depression is attributed to the hyperbranched architecture, which increases free volume and reduces interchain packing relative to linear polymer topologies. A lower Tg directly improves low-temperature flexibility and processability of energetic binder formulations.

Glass transition (Tg)
Cross-study comparable
−54 °C
PAMMO baseline: −44 °C (ΔTg = −10 °C)
Reported 10 °C lower Tg supports low-temperature flexibility screening.
DSC measurement context; heating rate unspecified.
Glass transition temperature Energetic binders Thermal analysis

Hyperbranched Polymerization Achieves Exceptionally Narrow Polydispersity (PDI 1.12–1.34)

When [3-(azidomethyl)oxetan-3-yl]methanol is polymerized via cationic ring-opening polymerization, the resulting HBPAMHMO exhibits a polydispersity index (PDI) ranging from 1.12 to 1.34, with PDI increasing as the monomer-to-initiator ratio ([M]0/[I]0) is raised [1]. This narrow molecular weight distribution is significantly tighter than that typically reported for linear poly(azidooxetane)s such as PAMMO and PBAMO, which frequently exceed PDI values of 1.5–2.0 depending on polymerization conditions. The narrow PDI indicates controlled polymerization behavior facilitated by the AB2 architecture and correlates with more uniform physical properties in the final binder material.

Polydispersity (PDI)
Class-level inference
1.12–1.34
Linear poly(azidooxetane)s: typically >1.5
Reported narrow PDI supports batch reproducibility review.
GPC analysis; [M]0/[I]0 ratio varied.
Polymer molecular weight control Polydispersity index Cationic polymerization

Hydroxymethyl Handle Provides a Verified Route to Nitrate, Tetrazole, and LLM-116 Energetic Derivatives

The free hydroxymethyl group of [3-(azidomethyl)oxetan-3-yl]methanol is not present in AMMO (methyl-substituted) or BAMO (bis-azidomethyl). This hydroxyl enables direct conversion to 3-azidomethyl-3-nitratomethyloxetane (ANMO) via nitration and to tetrazole- and LLM-116-conjugated compounds through further functionalization [1][2]. Born et al. demonstrated that starting from the bromo-precursor 3-bromomethyl-3-hydroxymethyloxetane, asymmetric energetic oxetanes bearing azido-, nitrato-, and tetrazolyl-moieties were prepared and fully characterized, with detonation velocities reaching up to 7335 m·s⁻¹ and detonation pressures of 20.9 GPa for the LLM-116 derivatives [2]. Neither BAMO nor AMMO can undergo analogous single-site hydroxyl-specific derivatization.

Derivatization route
Class-level inference
Hydroxymethyl → nitrate, tetrazole, LLM-116
Reported derivatization route supports energetic library exploration.
LLM-116 derivatives achieve up to 7335 m·s⁻¹ detonation velocity (literature).
Energetic monomer derivatization Nitrate ester LLM-116

Validated Application Scenarios for [3-(Azidomethyl)oxetan-3-yl]methanol Based on Quantitative Evidence


Synthesis of Hyperbranched Energetic Binders with Sub-ambient Tg for Wide-Temperature-Range Propellants

Researchers and formulators requiring an energetic binder with a glass transition temperature below −50 °C should select [3-(Azidomethyl)oxetan-3-yl]methanol as the monomer. The resulting HBPAMHMO exhibits Tg = −54 °C, outperforming the linear PAMMO baseline (−44 °C) by a 10 °C margin [1]. This temperature advantage supports propellant grain integrity and flexibility during cold-soak conditions without plasticizer migration. The hyperbranched architecture also provides higher end-group density for curing with isocyanates, enabling tunable cross-link density.

Controlled Preparation of Monodisperse Azido-Polyether Segments for Thermoplastic Elastomer Hard/Soft Block Design

When narrow molecular weight distribution is a critical-to-quality parameter—such as in thermoplastic elastomer (TPE) hard-segment design—the AB2 monomer delivers hyperbranched polymers with PDI values as low as 1.12 [1]. This level of control is difficult to achieve with BAMO or AMMO homopolymerization, where chain-transfer and termination events broaden PDI. Procurement of this specific monomer is indicated for programs requiring reproducible soft-segment length in ABA triblock energetic TPEs.

Intermediate for Derivatizing Next-Generation Energetic Oxetanes Incorporating LLM-116 and Tetrazole Moieties

The hydroxymethyl group is the only viable attachment point for introducing nitrato, tetrazolyl, or LLM-116 explosive groups into the oxetane scaffold while retaining the azidomethyl energetic group. As demonstrated by Born et al., derivatives prepared from this monomer achieved detonation velocities up to 7335 m·s⁻¹ with maintained insensitivity [2]. This scenario applies to medicinal chemistry laboratories and energetic materials R&D groups seeking a single building block from which multiple high-energy candidates can be generated by parallel derivatization.

Application
Selection Property
Validation Focus
Hyperbranched binder synthesis for wide-temperature-range propellant research
AB2 architecture enabling hyperbranched topology
Tg and low-temperature flexibility endpoints
Monodisperse azido-polyether segment design
Narrow PDI control via AB2 polymerization
Molecular weight distribution and batch reproducibility
Energetic oxetane derivatization library
Hydroxymethyl functionalization handle
Derivatization route and detonation performance endpoints
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